molecular formula C16H19N3O3S B2954871 Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate CAS No. 899731-34-1

Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate

Cat. No.: B2954871
CAS No.: 899731-34-1
M. Wt: 333.41
InChI Key: BXFZGCONKFTPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Antileukemic Activity of Ureidothiazoles and Ureidothiadiazoles

Research by Zee-Cheng and Cheng (1979) on ureidothiazole and ureidothiadiazole derivatives, which are related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, demonstrated antileukemic activity against the leukemia P-388 tumor system in mice. This study highlighted the importance of specific structural units for activity, suggesting a potential area for the application of similar compounds in cancer research (Zee-Cheng & Cheng, 1979).

Hydrogen-Bonded Supramolecular Structures

Portilla et al. (2007) investigated three substituted 4-pyrazolylbenzoates, examining their hydrogen-bonded supramolecular structures. While the compounds studied differ from "Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate," the research underscores the significance of hydrogen bonding in dictating molecular arrangement and potentially influencing the biological activity of similar compounds (Portilla et al., 2007).

Tableting Performance and Aggregate Elasticity of Benzoate Esters

Singaraju et al. (2016) explored the tableting performance and aggregate elasticity of p-aminobenzoic acid and its benzoate esters, including ethyl and n-butyl variants. This research provides insights into the physical properties of benzoate esters, which could be relevant for the formulation of pharmaceutical compounds containing similar ester groups (Singaraju et al., 2016).

Synthesis and CO2-Fixation Reactions of Benzoates

Yoshida et al. (2008) described a CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates, yielding substituted 5-vinylideneoxazolidin-2-ones. This study not only highlights a novel synthetic route involving CO2 recycling but also suggests the versatility of benzoate derivatives in chemical synthesis, which could extend to compounds like "this compound" (Yoshida et al., 2008).

Spectroscopic and Theoretical Studies of Ethyl Benzoate Derivatives

Koca et al. (2014) conducted spectroscopic and theoretical studies on ethyl benzoate derivatives, providing valuable information on their structural and electronic properties. Such studies are crucial for understanding the interaction mechanisms of similar compounds at the molecular level (Koca et al., 2014).

Properties

IUPAC Name

butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-5-10-22-16(21)11-6-8-12(9-7-11)17-15(20)14-13(4-2)18-19-23-14/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZGCONKFTPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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